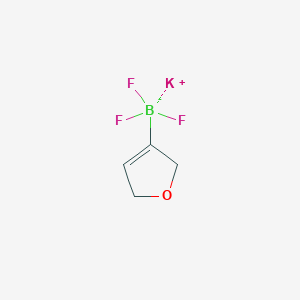![molecular formula C9H13Cl2N3 B13520617 (1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13520617.png)
(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure includes an imidazo[1,2-a]pyridine ring fused with an ethanamine group, making it a valuable scaffold for various pharmacological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride typically involves a multi-step process. One common method includes the condensation of corresponding aldehydes, Meldrum’s acid, and 2-(nitromethylene)imidazolidine in a propanol medium with sodium bromide as an electrolyte . This reaction is carried out in an undivided cell, resulting in good to excellent yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazo[1,2-a]pyridine-2-carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Applications De Recherche Scientifique
(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Used in the development of new materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of (1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and are known for their biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain the imidazo[1,2-a]pyridine scaffold and have been studied for their medicinal properties.
Uniqueness
(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride is unique due to its specific ethanamine group, which imparts distinct chemical and biological properties. Its ability to act as a potent enzyme inhibitor and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C9H13Cl2N3 |
|---|---|
Poids moléculaire |
234.12 g/mol |
Nom IUPAC |
(1S)-1-imidazo[1,2-a]pyridin-2-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c1-7(10)8-6-12-5-3-2-4-9(12)11-8;;/h2-7H,10H2,1H3;2*1H/t7-;;/m0../s1 |
Clé InChI |
ZIRCCCYAELHTMM-KLXURFKVSA-N |
SMILES isomérique |
C[C@@H](C1=CN2C=CC=CC2=N1)N.Cl.Cl |
SMILES canonique |
CC(C1=CN2C=CC=CC2=N1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


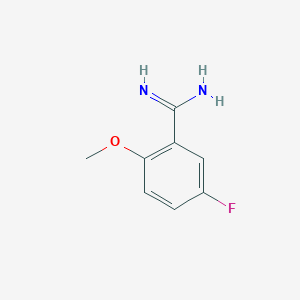
![2-Azadispiro[3.1.36.14]decan-8-OL](/img/structure/B13520546.png)
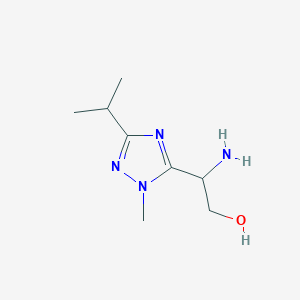


![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylicacid](/img/structure/B13520581.png)

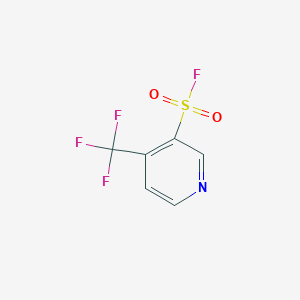
![tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate](/img/structure/B13520600.png)

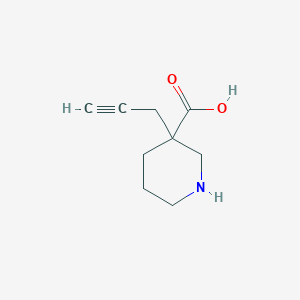
![1-propyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13520616.png)
